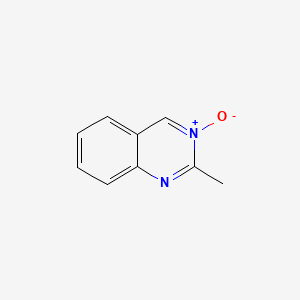
2-Methyl-3-oxo-3lambda~5~-quinazoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methylquinazoline 3-oxide is a heterocyclic aromatic organic compound that belongs to the quinazoline family Quinazolines are nitrogen-containing heterocycles known for their wide range of biological activities and applications in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylquinazoline 3-oxide typically involves the oxidation of 2-methylquinazoline. One common method employs hydrogen peroxide or m-chloroperbenzoic acid (MCPBA) as the oxidizing agent. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature. The reaction mechanism involves the formation of an ethoxymethyleneamino derivative or Schiff base, followed by cyclocondensation to afford the desired 3-oxide derivative .
Industrial Production Methods
Industrial production methods for 2-Methylquinazoline 3-oxide are not extensively documented. the scalability of the synthetic routes mentioned above can be adapted for industrial purposes. Optimization of reaction conditions, such as temperature, solvent, and catalyst, can enhance yield and purity, making the process more efficient for large-scale production.
化学反応の分析
Types of Reactions
2-Methylquinazoline 3-oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of quinazoline N-oxides.
Reduction: Reduction reactions can convert the 3-oxide back to the parent quinazoline.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinazoline ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, MCPBA, monopermaleic acid, and monoperphtalic acid are commonly used oxidizing agents.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Reagents like alkyl halides, acyl chlorides, and amines are used under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions include various quinazoline derivatives, such as quinazoline N-oxides, substituted quinazolines, and reduced quinazolines. These derivatives can exhibit different biological and chemical properties, making them valuable for further research and applications.
科学的研究の応用
2-Methylquinazoline 3-oxide has several scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of other quinazoline derivatives and benzodiazepine analogues.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and pharmaceuticals.
作用機序
The mechanism of action of 2-Methylquinazoline 3-oxide involves its interaction with various molecular targets and pathways. For example, it has been shown to inhibit cyclooxygenase-1/2 (COX-1/2) and lipoxygenase-5 (LOX-5) enzymes, which are involved in inflammatory processes . The compound’s ability to scavenge free radicals also contributes to its biological activity. The exact molecular targets and pathways can vary depending on the specific application and derivative being studied.
類似化合物との比較
Similar Compounds
Quinazoline: The parent compound, which lacks the 3-oxide group.
Quinazoline N-oxides: Other N-oxide derivatives of quinazoline.
Quinazolinones: Compounds with a carbonyl group at the 4-position instead of the 3-oxide group.
Uniqueness
2-Methylquinazoline 3-oxide is unique due to its specific oxidation state and the presence of the 3-oxide group This structural feature imparts distinct chemical reactivity and biological activity compared to other quinazoline derivatives
特性
CAS番号 |
58758-66-0 |
|---|---|
分子式 |
C9H8N2O |
分子量 |
160.17 g/mol |
IUPAC名 |
2-methyl-3-oxidoquinazolin-3-ium |
InChI |
InChI=1S/C9H8N2O/c1-7-10-9-5-3-2-4-8(9)6-11(7)12/h2-6H,1H3 |
InChIキー |
TWMCPKMLXDZUQU-UHFFFAOYSA-N |
正規SMILES |
CC1=NC2=CC=CC=C2C=[N+]1[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


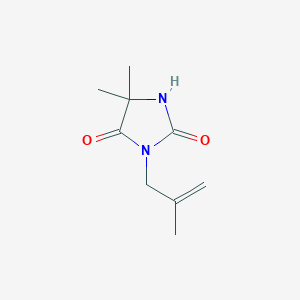
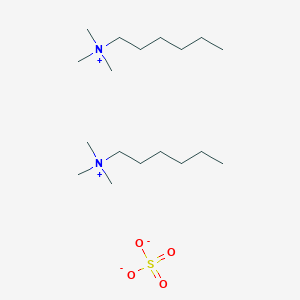
![[4-(2-Aminoethyl)phenoxy]methanetriol;hydrochloride](/img/structure/B14603977.png)
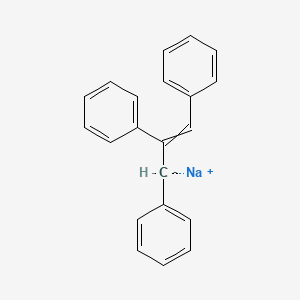
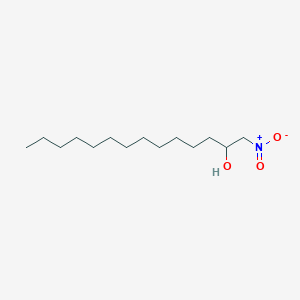
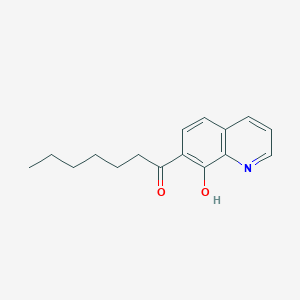
![3-Chloro-3-[3-(3-nitrophenoxy)phenyl]prop-2-enal](/img/structure/B14603990.png)
![1-[2-(2,3-dihydro-1H-inden-1-yl)butyl]imidazole;nitric acid](/img/structure/B14603995.png)
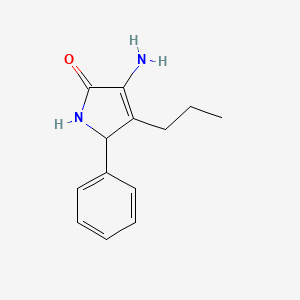
![2-({[(Furan-2-yl)methyl]sulfanyl}methyl)-1-methyl-1H-pyrrole](/img/structure/B14604006.png)
![2-[3-(3-Hydroxyphenyl)acryloyl]benzoic acid](/img/structure/B14604019.png)
![2-[Bis(trifluoromethyl)amino]-2,3,3,3-tetrafluoropropionyl fluoride](/img/structure/B14604027.png)


